molecular formula C9H15NO2 B3187103 (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one CAS No. 139694-77-2

(S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No. B3187103
CAS RN: 139694-77-2
M. Wt: 169.22 g/mol
InChI Key: BNTIOFNKLJGTDL-HFSLJOEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one, also known as HMP, is a pyrrolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology. HMP has been shown to exhibit a wide range of biological activities, making it a promising compound for further research.

Mechanism Of Action

The mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
(S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one has also been shown to have a neuroprotective effect, which may make it a promising compound for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one is its ability to cross the blood-brain barrier, which makes it a promising compound for the treatment of neurological disorders. However, one of the limitations of (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one is its relatively low bioavailability, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one research. One area of interest is the development of (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one-based drug delivery systems for the treatment of neurological disorders. Another area of interest is the investigation of (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one's potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one and its potential applications in various fields.

Scientific Research Applications

(S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one has also been investigated for its potential use as a drug delivery vehicle due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

(5S)-1-[(E)-but-1-enyl]-5-(hydroxymethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-3-6-10-8(7-11)4-5-9(10)12/h3,6,8,11H,2,4-5,7H2,1H3/b6-3+/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTIOFNKLJGTDL-HFSLJOEWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CN1C(CCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/N1[C@@H](CCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one

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